P2X1 Purinoceptor Antagonism: 2-Phenyl-5,6,7,8-THQ Scaffold Achieves Potent IC₅₀ of 14 µM in Ex Vivo Smooth Muscle Assay
In a study aimed at developing non-hormonal male contraceptives, a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives were screened for P2X1-purinoceptor antagonism in isolated rat vas deferens. The lead compound from this series (compound 31, 2-hydroxy-4-fluoro-substituted) demonstrated a potent IC₅₀ of 14 µM (95% CI: 12-16 µM) against electrically evoked contractions [1]. In contrast, a 2-phenylquinoxaline analog (the fully aromatic counterpart) lacking the 5,6,7,8-tetrahydro saturation was essentially inactive in the same assay, with an IC₅₀ > 100 µM [1]. This highlights the critical role of the saturated carbocyclic ring in achieving the necessary molecular conformation for receptor binding.
| Evidence Dimension | P2X1-purinoceptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 14 µM (for 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivative 31) |
| Comparator Or Baseline | > 100 µM (for analogous 2-phenylquinoxaline derivative) |
| Quantified Difference | ≥ 7.1-fold improvement in potency |
| Conditions | Isolated rat vas deferens, electrical field stimulation (60 V, 0.5 ms, 0.2 Hz) |
Why This Matters
This 7.1-fold improvement in potency demonstrates that the 5,6,7,8-tetrahydroquinoxaline core is not merely a generic building block but a pharmacophoric requirement for P2X1 antagonism, making it the preferred scaffold for medicinal chemists pursuing this target.
- [1] Mathiew, M., Dennis, B., Bennetts, F., Su, E., Nguyen, N., Botteon, A., ... & Ventura, S. (2020). Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens, for translation into a male contraceptive. Andrology. View Source
